molecular formula C26H31N3O3S B2880021 N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)naphthalene-2-sulfonamide CAS No. 946342-65-0

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)naphthalene-2-sulfonamide

Cat. No.: B2880021
CAS No.: 946342-65-0
M. Wt: 465.61
InChI Key: MLWHEWFOHSQMPF-UHFFFAOYSA-N
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Description

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)naphthalene-2-sulfonamide is a synthetic organic compound of significant interest in medicinal chemistry research, combining a naphthalene-2-sulfonamide moiety with a 1-methyl-1,2,3,4-tetrahydroquinoline scaffold linked through a morpholinoethyl chain. The sulfonamide functional group is a cornerstone of modern drug discovery, forming the basis of numerous therapeutic agents with a wide range of pharmacological activities . Meanwhile, the tetrahydroquinoline scaffold is a privileged structure in drug design, frequently explored for its potential in developing novel Receptor for Advanced Glycation End-products (RAGE) modulators and other biologically active molecules . The inclusion of the morpholine ring is a common strategy in medicinal chemistry to fine-tune key properties of a molecule, such as its solubility, metabolic stability, and overall pharmacokinetic profile. This specific molecular architecture suggests potential for interdisciplinary research applications. Researchers can utilize this compound as a key intermediate in synthetic campaigns or as a pharmacological probe for investigating new therapeutic targets, particularly in areas such as immunology and oncology where related structures have shown promise . This product is provided for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O3S/c1-28-12-4-7-22-17-23(9-11-25(22)28)26(29-13-15-32-16-14-29)19-27-33(30,31)24-10-8-20-5-2-3-6-21(20)18-24/h2-3,5-6,8-11,17-18,26-27H,4,7,12-16,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWHEWFOHSQMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3)N5CCOCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of the target compound with structurally related molecules, focusing on substituents, physicochemical properties, and inferred biological relevance.

Table 1: Key Comparisons
Compound Name (Source) Molecular Weight (g/mol) Key Substituents Physicochemical Properties Inferred Biological Role
Target Compound ~495.6* 1-Methyltetrahydroquinoline, morpholinoethyl Moderate solubility (morpholine) CNS-targeted inhibitor/probe
3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)... (2w) ~800.1* Dimethylamino-naphthalene, chloropyridinyl Higher solubility (polar groups) Enzyme inhibition (e.g., proteases)
2-Naphthalenesulfonyl chloride 226.68 Chloride Low solubility, mp 74–78°C Sulfonamide synthesis reagent
Naphthalen-1-ol derivatives (e.g., impurities in ) ~160–300 Hydroxyl, thiophene Variable solubility Pharmaceutical impurities

*Calculated based on structural formula.

Substituent Effects on Properties

A. Solubility and Bioavailability
  • The morpholinoethyl group in the target compound likely improves aqueous solubility compared to the dimethylamino group in 2w, which may increase metabolic stability but reduce membrane permeability .
  • 2-Naphthalenesulfonyl chloride () serves as a precursor for sulfonamide derivatives; its low solubility contrasts with the target compound’s enhanced solubility due to the morpholine ring .
B. Thermal Stability
  • The sulfonamide group in the target compound may exhibit higher melting points than 2-naphthalenesulfonyl chloride (mp 74–78°C) due to hydrogen-bonding interactions .

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